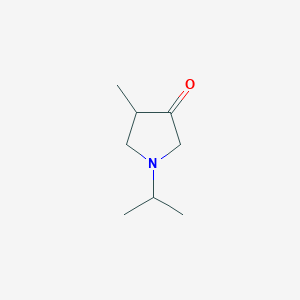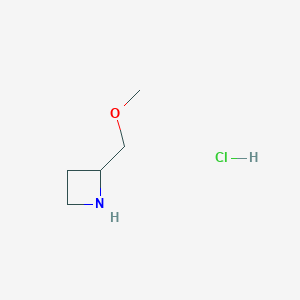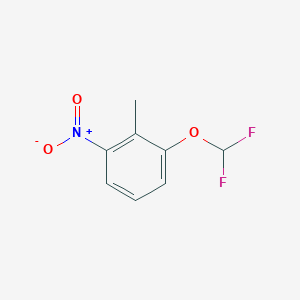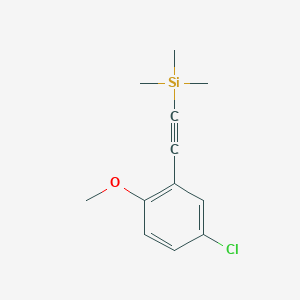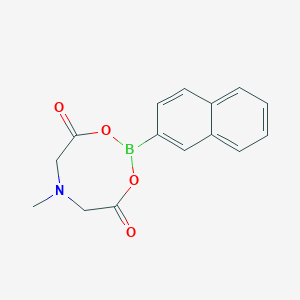
6-甲基-2-(萘-2-基)-1,3,6,2-二氧杂硼环丁烷-4,8-二酮
描述
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as pinacol boronic esters have been synthesized using catalytic protodeboronation . Other compounds with imidazole rings have been synthesized using various methods, including Mannich reactions, Au catalyzed rearrangements, and [4+2] cycloadditions .
科学研究应用
化学传感应用
研究表明,与所讨论化合物密切相关的萘醌衍生物已被开发为用于检测金属离子的化学传感器。值得注意的是,2-((吡啶-2-基)甲基氨基)萘-1,4-二酮等化合物已展示出对过渡金属离子的分子识别能力,对 Cu2+ 离子表现出显着的选择性。这些相互作用会导致颜色变化,表明离子的存在,并且对这些离子的检测限低 (Gosavi-Mirkute 等人,2017 年)。
抗真菌和抗菌应用
具有萘结构的化合物,如 6-甲基-2-(萘-2-基)-1,3,6,2-二氧杂硼环丁烷-4,8-二酮,已因其潜在的抗真菌和抗菌特性而受到研究。具体衍生物已对毛癣菌等菌株表现出有效的抗真菌活性,并且还表现出显着的抗菌活性。这使它们成为开发新型抗真菌剂和抗菌剂的候选者 (Tandon 等人,2010 年)。
抗菌特性
涉及萘醌衍生物的研究,类似于 6-甲基-2-(萘-2-基)-1,3,6,2-二氧杂硼环丁烷-4,8-二酮,合成了具有观察到的抗菌活性的新型化合物。这些衍生物对金黄色葡萄球菌和黄杆菌等病原体表现出良好的活性。这些化合物的结构和化学性质,包括它们在各种条件下的稳定性,促成了它们的抗菌潜力 (Voskienė 等人,2011 年)。
荧光和电子转移应用
萘结构是 6-甲基-2-(萘-2-基)-1,3,6,2-二氧杂硼环丁烷-4,8-二酮 等化合物的组成部分,已用于开发荧光化合物和研究电子转移机制。这些化合物可用作荧光试剂,用于分析某些化学物质的痕量,展示了它们在分析化学中的效用以及在各种科学研究领域的潜力 (Read 和 Richardson,1996 年)。
属性
IUPAC Name |
6-methyl-2-naphthalen-2-yl-1,3,6,2-dioxazaborocane-4,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BNO4/c1-17-9-14(18)20-16(21-15(19)10-17)13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHKLPUIBULVIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(naphthalen-2-yl)-1,3,6,2-dioxazaborocane-4,8-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



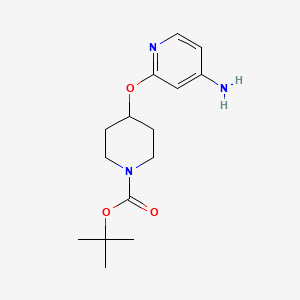
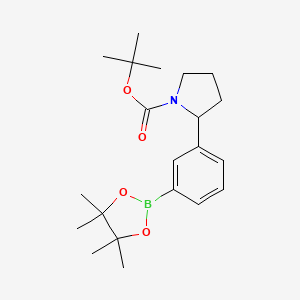
![Methyl 2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1429080.png)
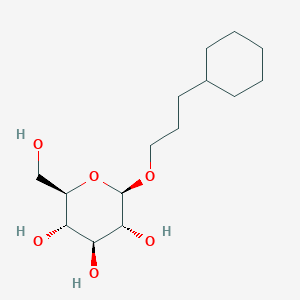
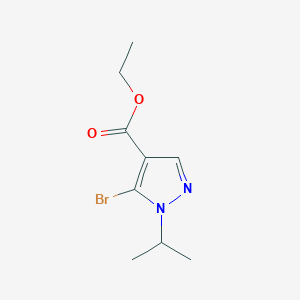
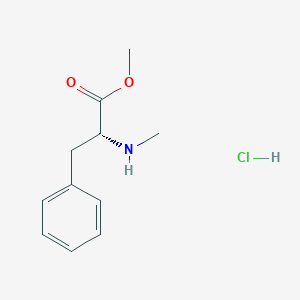
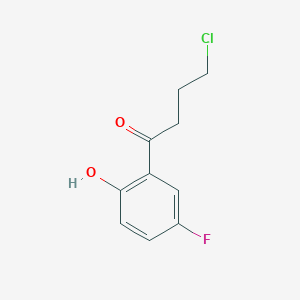
![4-[(Ethylamino)methyl]cyclohexane-1-carboxylic acid hydrochloride](/img/structure/B1429086.png)
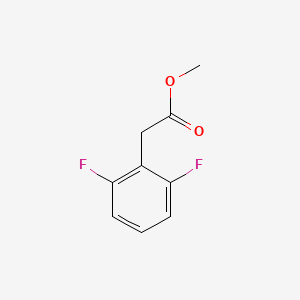
![1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1429092.png)
